O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC18641970
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO6 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-9-12(19)14(20)13(18)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,19-20H,9-10H2,1-3H3/t12-,13-,14-/m0/s1 |
| Standard InChI Key | WKTJGOZJEYKZMN-IHRRRGAJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
O2-Benzyl O1-tert-butyl (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate is identified by the CAS number 865469-50-7 and IUPAC name 2-benzyl 1-(tert-butyl) (2S,3R,4S)-3,4-dihydroxypyrrolidine-1,2-dicarboxylate. Its SMILES notation, , highlights the stereochemical configuration at positions 2, 3, and 4, which are critical for its biological interactions .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.37 g/mol |
| Purity | 95–97% (typical commercial) |
| Storage Conditions | Sealed, dry, room temperature |
The tert-butyl group enhances steric protection of the carboxylate moiety, while the benzyl group facilitates selective deprotection during synthetic workflows .
Synthesis and Purification
Multi-Step Synthetic Pathways
The synthesis of this compound involves sequential reactions to establish its stereochemistry. A typical route includes:
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Core Pyrrolidine Formation: Cyclization of a chiral precursor to generate the pyrrolidine ring with defined stereocenters.
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Selective Protection: Introduction of the tert-butyl and benzyl groups via esterification under controlled conditions (e.g., anhydrous solvents, catalytic acids) .
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Hydroxylation: Oxidation or hydroxylation at positions 3 and 4, often using oxidizing agents like OsO₄ or enzymatic methods to retain stereochemical integrity.
Critical Reaction Parameters
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Temperature: Maintained between 0–25°C to prevent racemization.
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Solvents: Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis.
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Catalysts: DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) for efficient coupling .
Purification Techniques
Chromatographic methods, particularly flash column chromatography with silica gel and gradient elution (ethyl acetate/hexane), are employed to achieve >95% purity . Advanced techniques like preparative HPLC may be used for analytical-grade material.
Biological Activities and Mechanism of Action
Mechanistic Studies
Surface plasmon resonance (SPR) and fluorescence polarization assays have been utilized to measure binding kinetics (). Molecular dynamics simulations suggest that the 3,4-dihydroxy groups form critical hydrogen bonds with catalytic residues of target enzymes.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing:
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Antiviral Agents: As a precursor for hepatitis C virus (HCV) protease inhibitors.
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Anti-Cancer Therapeutics: Functionalization of the hydroxyl groups enables conjugation with cytotoxic moieties .
Case Study: HCV Protease Inhibitor Development
Researchers have derivatized the pyrrolidine core to introduce fluorinated groups at position 4, enhancing metabolic stability and target affinity. Clinical candidates derived from this scaffold show IC₅₀ values <10 nM in viral replication assays.
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Aladdin Scientific | 97% | 100 mg | $150–$200 |
| AChemBlock | 95% | 1 g | $1,000–$1,200 |
Orders typically require verification for research or industrial use, with restrictions on consumer or medical applications .
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